1,3-Dinitropropane
Description
1,3-Dinitropropane (CAS No. 6125-21-9) is a nitroalkane with the molecular formula C₃H₆N₂O₄ and a molar mass of 150.09 g/mol. It is classified as a flammable liquid (Category 3) under the GHS system, with a warning signal word, UN No. 1993, and packaging category III . This compound is primarily utilized in organic synthesis, particularly in the preparation of functionalized heterocycles such as uracil derivatives via electron transfer coupling reactions .
Properties
CAS No. |
6125-21-9 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
1,3-dinitropropane |
InChI |
InChI=1S/C3H6N2O4/c6-4(7)2-1-3-5(8)9/h1-3H2 |
InChI Key |
ITUGOFFBEXBDGZ-UHFFFAOYSA-N |
SMILES |
C(C[N+](=O)[O-])C[N+](=O)[O-] |
Canonical SMILES |
C(C[N+](=O)[O-])C[N+](=O)[O-] |
Other CAS No. |
6125-21-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermodynamic Properties
The table below compares 1,3-dinitropropane with structurally related nitroalkanes:
Key Observations :
- Thermodynamic Stability : 2,2-Dinitropropane exhibits a larger discrepancy between experimental and modeled enthalpy of formation (-50.72 kJ/mol vs. -185.72 kJ/mol), suggesting greater molecular strain or instability compared to 1,3- and 1,1-isomers .
- Hazard Profile : 2,2-Dinitropropane is more hazardous (flammable solid, Category 1) than this compound (flammable liquid, Category 3) due to its solid-state reactivity .
This compound
- Electron Transfer Coupling : Reacts with uracil nitronate anions under photostimulation to form functionalized 5-nitrouracil derivatives, crucial in medicinal chemistry .
- DES-Catalyzed Reactions : Deep eutectic solvents (DES) promote the synthesis of this compound derivatives via hydrogen bonding catalysis, achieving high yields (e.g., 96% with ChClU catalyst) .
2,2-Dinitropropane
- Energetic Plasticizers : Derivatives like 2,2-dinitropropane-1,3-diol are precursors for tetranitrohexahydropyrimidine (DNNC), used in propellants and explosives for enhanced thermal stability .
- Reductive Alkylation : Reacts with nitrouracil salts to form alkylated uracil derivatives under nitrogen and photoirradiation .
1-Chloro-3-nitropropane
- Intermediate in Organic Synthesis : Serves as a chlorinated nitroalkane precursor for pharmaceuticals and agrochemicals, though less reactive than nitro analogs .
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